S-(4-Nitrophenyl) 4-methoxybenzene-1-carbothioate
Beschreibung
S-(4-Nitrophenyl) 4-methoxybenzene-1-carbothioate: is an organic compound that features both nitro and methoxy functional groups attached to a benzene ring
Eigenschaften
CAS-Nummer |
77750-05-1 |
|---|---|
Molekularformel |
C14H11NO4S |
Molekulargewicht |
289.31 g/mol |
IUPAC-Name |
S-(4-nitrophenyl) 4-methoxybenzenecarbothioate |
InChI |
InChI=1S/C14H11NO4S/c1-19-12-6-2-10(3-7-12)14(16)20-13-8-4-11(5-9-13)15(17)18/h2-9H,1H3 |
InChI-Schlüssel |
PSIXLVBMDQEBIJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Nitrophenyl) 4-methoxybenzene-1-carbothioate typically involves the reaction of 4-nitrophenyl thiol with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of S-(4-Nitrophenyl) 4-methoxybenzene-1-carbothioate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in S-(4-Nitrophenyl) 4-methoxybenzene-1-carbothioate can undergo reduction to form the corresponding amino derivative.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide or other strong bases.
Major Products:
Reduction: 4-Aminophenyl 4-methoxybenzene-1-carbothioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(4-Nitrophenyl) 4-methoxybenzene-1-carbothioate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The nitro and methoxy groups can be modified to create compounds with specific biological activities.
Industry: In the materials science field, S-(4-Nitrophenyl) 4-methoxybenzene-1-carbothioate is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of S-(4-Nitrophenyl) 4-methoxybenzene-1-carbothioate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl 4-methoxybenzoate: Similar structure but lacks the thiol group.
4-Nitrophenyl 4-methoxybenzene-1-sulfonate: Contains a sulfonate group instead of a carbothioate group.
Uniqueness: S-(4-Nitrophenyl) 4-methoxybenzene-1-carbothioate is unique due to the presence of both nitro and methoxy groups on the benzene ring, along with the carbothioate functionality. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
